molecular formula C39H33N3O6 B14039640 2,2',2''-(1,3,5-Triethyl-2,4,6-trimethylenecyclohexane-1,3,5-triyl)tris(isoindoline-1,3-dione)

2,2',2''-(1,3,5-Triethyl-2,4,6-trimethylenecyclohexane-1,3,5-triyl)tris(isoindoline-1,3-dione)

Cat. No.: B14039640
M. Wt: 639.7 g/mol
InChI Key: JXUKWXFDISAJGX-UHFFFAOYSA-N
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Description

2-[3,5-BIS(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,3,5-TRIETHYL-2,4,6-TRIMETHYLIDENECYCLOHEXYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound featuring multiple isoindole and phthalimide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,5-BIS(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,3,5-TRIETHYL-2,4,6-TRIMETHYLIDENECYCLOHEXYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds such as phthalimide derivatives. These intermediates are then subjected to various condensation and cyclization reactions under controlled conditions to form the final product. Common reagents used in these reactions include phthalic anhydride, primary amines, and catalysts like sulfuric acid or acetic anhydride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as crystallization, filtration, and chromatography are employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions

2-[3,5-BIS(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,3,5-TRIETHYL-2,4,6-TRIMETHYLIDENECYCLOHEXYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[3,5-BIS(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,3,5-TRIETHYL-2,4,6-TRIMETHYLIDENECYCLOHEXYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3,5-BIS(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,3,5-TRIETHYL-2,4,6-TRIMETHYLIDENECYCLOHEXYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3,5-BIS(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,3,5-TRIETHYL-2,4,6-TRIMETHYLIDENECYCLOHEXYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its complex structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C39H33N3O6

Molecular Weight

639.7 g/mol

IUPAC Name

2-[3,5-bis(1,3-dioxoisoindol-2-yl)-1,3,5-triethyl-2,4,6-trimethylidenecyclohexyl]isoindole-1,3-dione

InChI

InChI=1S/C39H33N3O6/c1-7-37(40-31(43)25-16-10-11-17-26(25)32(40)44)22(4)38(8-2,41-33(45)27-18-12-13-19-28(27)34(41)46)24(6)39(9-3,23(37)5)42-35(47)29-20-14-15-21-30(29)36(42)48/h10-21H,4-9H2,1-3H3

InChI Key

JXUKWXFDISAJGX-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=C)C(C(=C)C(C1=C)(CC)N2C(=O)C3=CC=CC=C3C2=O)(CC)N4C(=O)C5=CC=CC=C5C4=O)N6C(=O)C7=CC=CC=C7C6=O

Origin of Product

United States

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